molecular formula C10H17N3 B13066526 1-cyclohexyl-5-methyl-1H-pyrazol-4-amine

1-cyclohexyl-5-methyl-1H-pyrazol-4-amine

Cat. No.: B13066526
M. Wt: 179.26 g/mol
InChI Key: YBRIJIOIMODWOI-UHFFFAOYSA-N
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Description

1-cyclohexyl-5-methyl-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is characterized by a cyclohexyl group attached to the first carbon, a methyl group attached to the fifth carbon, and an amine group attached to the fourth carbon of the pyrazole ring. It is used in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-cyclohexyl-5-methyl-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. For example, the reaction of cyclohexyl hydrazine with 3-methyl-2,4-pentanedione under acidic conditions can yield the desired pyrazole .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives .

Scientific Research Applications

1-cyclohexyl-5-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclohexyl-3-methyl-1H-pyrazol-5-amine
  • 1-cyclohexyl-3,5-dimethyl-1H-pyrazol-4-amine
  • 1-methyl-1H-pyrazol-4-amine

Uniqueness

1-cyclohexyl-5-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group enhances its hydrophobicity, while the methyl and amine groups contribute to its reactivity and potential biological activity .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

1-cyclohexyl-5-methylpyrazol-4-amine

InChI

InChI=1S/C10H17N3/c1-8-10(11)7-12-13(8)9-5-3-2-4-6-9/h7,9H,2-6,11H2,1H3

InChI Key

YBRIJIOIMODWOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2CCCCC2)N

Origin of Product

United States

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